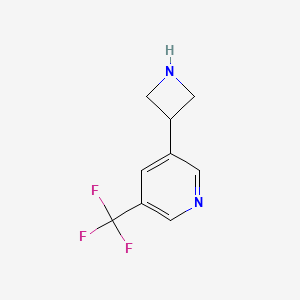

3-(Azetidin-3-yl)-5-(trifluoromethyl)pyridine

Description

Properties

Molecular Formula |

C9H9F3N2 |

|---|---|

Molecular Weight |

202.18 g/mol |

IUPAC Name |

3-(azetidin-3-yl)-5-(trifluoromethyl)pyridine |

InChI |

InChI=1S/C9H9F3N2/c10-9(11,12)8-1-6(2-14-5-8)7-3-13-4-7/h1-2,5,7,13H,3-4H2 |

InChI Key |

PQLKHEZCCNGVJJ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)C2=CC(=CN=C2)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azetidin-3-yl)-5-(trifluoromethyl)pyridine typically involves the formation of the azetidine ring followed by the introduction of the trifluoromethyl group. One common method involves the cyclization of a suitable precursor containing a pyridine ring and an azetidine moiety. The reaction conditions often include the use of strong bases and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. This often includes optimizing reaction conditions, such as temperature and pressure, and using continuous flow reactors to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(Azetidin-3-yl)-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various functional groups in place of the trifluoromethyl group .

Scientific Research Applications

Research indicates that 3-(Azetidin-3-yl)-5-(trifluoromethyl)pyridine exhibits significant biological activity. Key findings include:

- G Protein-Coupled Receptor Modulation : The compound has been studied as a positive allosteric modulator for metabotropic glutamate receptors, which play critical roles in neurological processes. Its unique structure contributes to its potency and selectivity in biological systems.

- Pharmacological Potential : The incorporation of trifluoromethyl groups is known to enhance metabolic stability and bioavailability, making such compounds attractive candidates for drug development.

Case Studies

- Receptor Interaction Studies : Interaction studies have focused on the binding affinity and efficacy of this compound at various receptors. Techniques such as radiolabeled binding assays and functional assays are commonly employed to elucidate these interactions.

- Comparative Analysis with Similar Compounds : The compound's pharmacological properties were compared with structurally similar compounds like 3-(Piperidin-1-yl)-5-(trifluoromethyl)pyridine and 2-Amino-5-(trifluoromethyl)pyridine, revealing distinct differences in receptor interactions and activity profiles.

Comparative Table of Similar Compounds

| Compound Name | Structure Highlights | Unique Features |

|---|---|---|

| 3-(Piperidin-1-yl)-5-(trifluoromethyl)pyridine | Piperidine instead of azetidine | Different pharmacokinetic properties |

| 2-Amino-5-(trifluoromethyl)pyridine | Amino group at position 2 | Potentially different receptor interactions |

| 4-(Trifluoromethyl)aniline | Aniline structure with trifluoromethyl group | Different reactivity patterns due to aniline |

Applications in Drug Development

The unique combination of an azetidine ring and trifluoromethyl substitution in this compound provides distinct advantages for drug development:

- Enhanced Selectivity : The structural features allow for improved selectivity towards specific receptors, which is crucial in minimizing side effects in therapeutic applications.

- Potential Therapeutic Roles : Given its modulation of G protein-coupled receptors, this compound holds promise for treating neurological disorders by enhancing synaptic transmission or neuroprotection.

Mechanism of Action

The mechanism of action of 3-(Azetidin-3-yl)-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The azetidine ring and trifluoromethyl group contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyridine Ring

Chlorinated Analogs

- 2-(Azetidin-3-yl)-3-chloro-5-(trifluoromethyl)pyridine (CAS 1781241-45-9) Molecular Weight: 236.62 g/mol . Applications: Used in pharmaceutical intermediate synthesis .

3-Chloro-2-[1-(4-chlorobenzoyl)azetidin-3-yl]-5-(trifluoromethyl)pyridine

Brominated Derivatives

- 5-(Bromomethyl)-2-(trifluoromethyl)pyridine (CAS 108274-33-5)

Amino-Functionalized Derivatives

- 3-(Aminomethyl)-6-(trifluoromethyl)pyridine (CAS 368-48-9) Similarity Score: 0.70 (compared to the parent compound). Key Difference: The aminomethyl (-CH₂NH₂) group enhances water solubility and enables conjugation with biomolecules .

Boronate Ester Derivatives

- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine (CAS 1084953-47-8) Molecular Formula: C₁₂H₁₅BF₃NO₂. Molecular Weight: 273.06 g/mol. Key Difference: The boronate ester group enables Suzuki-Miyaura cross-coupling reactions, facilitating the synthesis of biaryl structures for drug discovery .

Complex Heterocyclic Derivatives

- 3-(4-Chlorophenyl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine (CAS 303151-99-7)

Physicochemical Properties

Biological Activity

3-(Azetidin-3-yl)-5-(trifluoromethyl)pyridine is a compound that has garnered interest in medicinal chemistry due to its unique structural features, including a trifluoromethyl group and an azetidine moiety. These characteristics influence its biological activity, particularly as a modulator of G protein-coupled receptors (GPCRs). This article explores the synthesis, biological activity, and potential applications of this compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular structure of this compound is characterized by:

- Pyridine ring : A six-membered aromatic ring that enhances stability and reactivity.

- Trifluoromethyl group : Located at the 5-position, this group is known to enhance metabolic stability and bioavailability.

- Azetidine moiety : Attached at the 3-position, it contributes to the compound's reactivity and potential interactions with biological targets.

Synthesis

The synthesis of this compound can be achieved through various methods, including nucleophilic substitution reactions. The trifluoromethyl group facilitates distinctive reactivity patterns that are crucial for developing derivatives with tailored properties for pharmaceutical applications .

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly as a positive allosteric modulator for metabotropic glutamate receptors (mGluRs). These receptors are involved in numerous neurological processes, making this compound a potential candidate for treating various neurological disorders.

The compound's unique structural features allow it to interact selectively with different receptor subtypes. Its role as a modulator involves enhancing receptor activity without directly activating them, which can lead to more refined therapeutic effects compared to traditional agonists .

Case Studies

- G Protein-Coupled Receptor Modulation :

- Metabolic Stability :

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Highlights | Unique Features |

|---|---|---|

| 3-(Piperidin-1-yl)-5-(trifluoromethyl)pyridine | Piperidine instead of azetidine | Different pharmacokinetic properties |

| 2-Amino-5-(trifluoromethyl)pyridine | Amino group at position 2 | Potentially different receptor interactions |

| 4-(Trifluoromethyl)aniline | Aniline structure with trifluoromethyl group | Different reactivity patterns due to aniline |

This table highlights how variations in the nitrogen-containing rings and substituents can significantly influence chemical behavior and biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.